(1'R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxylic acid
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Description
(1'R,4R)-Spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxylic acid is a useful research compound. Its molecular formula is C13H14O2 and its molecular weight is 202.253. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
New Synthetic Approaches : A study detailed a one-step synthesis of ethyl 2,3-dihydronaphtho[1,2-b]furan-2-carboxylate and/or ethyl 4′-oxospiro[cyclopropane-1,1′(4′H)-naphthalene]-2′-carboxylate derivatives from substituted naphthalen-1-ols and ethyl 2,3-dibromopropanoate. These compounds, related to the target molecule, highlight advancements in synthetic approaches for complex spirocyclic structures. The reactivity of these compounds was also examined, showcasing their potential in various chemical transformations (Arrault et al., 2001).
Biosynthetic Hypotheses : Research on spiroketals from Pestalotiopsis fici proposed a biosynthetic hypothesis involving diversified Diels-Alder reaction cascades. This study gives insights into the natural occurrence and synthesis of complex spiro compounds, potentially including the target molecule. The work emphasizes the significance of spiro compounds in understanding natural product biosynthesis (Liu et al., 2013).
Reactivity and Rearrangements : Another investigation explored the reactions of substituted ethyl hexahydrospiro[naphthalene-pyrazole] carboxylates with halogens, leading to spirocyclic substituted pyrazoles and subsequent formation of spirocyclic 1-halocyclopropane carboxylates. This study demonstrates the chemical versatility of spirocyclic compounds in halogenation reactions, which could be relevant to the manipulation of the target molecule for specific research applications (Molchanov et al., 2005).
Properties
IUPAC Name |
(1'R,4R)-spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c14-12(15)11-8-13(11)7-3-5-9-4-1-2-6-10(9)13/h1-2,4,6,11H,3,5,7-8H2,(H,14,15)/t11-,13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRLFWFGLWUZBD-AAEUAGOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3(C1)CC3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@]3(C1)C[C@H]3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2287249-01-6 |
Source
|
Record name | rac-(1R,3R)-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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